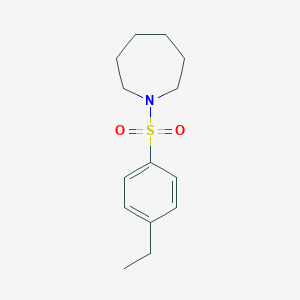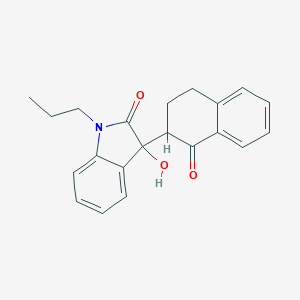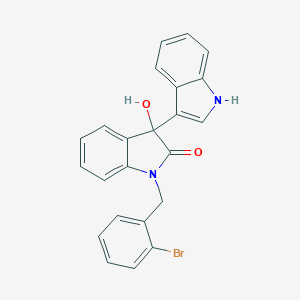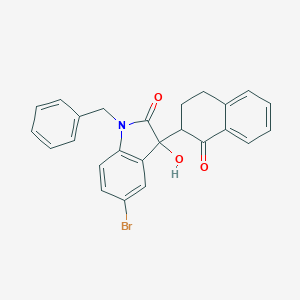
1-(4-Ethylbenzenesulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylbenzenesulfonyl)azepane, also known as EBA or Aza-14, is a heterocyclic compound that belongs to the family of sulfonyl azepanes. It is a potential drug candidate that has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylbenzenesulfonyl)azepane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to induce apoptosis, or cell death, in cancer cells. It also has anti-angiogenic properties, which means that it inhibits the growth of new blood vessels that are necessary for the growth of tumors. In addition, it has been shown to reduce inflammation in the body, which can help to alleviate the symptoms of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-Ethylbenzenesulfonyl)azepane is its potential as a drug candidate for the treatment of cancer and inflammatory diseases. It has also been shown to have low toxicity, which is important for the development of safe and effective drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(4-Ethylbenzenesulfonyl)azepane. One area of research is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Another area of research is the investigation of the compound's mechanism of action, which can help to identify new targets for drug development. Finally, there is a need for further in vivo studies to determine the safety and efficacy of the compound as a potential drug candidate.
Métodos De Síntesis
The synthesis of 1-(4-Ethylbenzenesulfonyl)azepane involves the reaction of 4-ethylbenzenesulfonyl chloride with azepane in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product is confirmed by analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(4-Ethylbenzenesulfonyl)azepane has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have inhibitory effects on the growth of cancer cells, particularly breast cancer and prostate cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C14H21NO2S |
|---|---|
Peso molecular |
267.39 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO2S/c1-2-13-7-9-14(10-8-13)18(16,17)15-11-5-3-4-6-12-15/h7-10H,2-6,11-12H2,1H3 |
Clave InChI |
RRQJQPTXPQMYNK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272161.png)

![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272163.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272167.png)


![1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272173.png)

![5-bromo-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272176.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272178.png)
![2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol](/img/structure/B272185.png)
![3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272186.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272190.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272191.png)